BMS614

Descripción general

Descripción

Aplicaciones Científicas De Investigación

BMS614 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar las vías de señalización del receptor alfa del ácido retinoico.

Biología: Se emplea en estudios de diferenciación y proliferación celular, particularmente en la investigación del cáncer.

Medicina: Se investiga por sus posibles efectos terapéuticos en enfermedades que involucran la desregulación del receptor alfa del ácido retinoico.

Industria: Se utiliza en el desarrollo de nuevos fármacos y sondas químicas.

Mecanismo De Acción

BMS614 ejerce sus efectos uniéndose selectivamente e inhibiendo el receptor alfa del ácido retinoico. Esta inhibición bloquea la capacidad del receptor para mediar los efectos del ácido retinoico, lo que lleva a una expresión génica alterada y respuestas celulares. Los objetivos moleculares incluyen el receptor alfa del ácido retinoico y las vías de señalización asociadas, que desempeñan funciones cruciales en la diferenciación celular, la proliferación y la apoptosis .

Análisis Bioquímico

Biochemical Properties

BMS614 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. As a selective antagonist of the retinoic acid receptor (RAR) α, this compound inhibits the binding of agonists to this receptor, thereby modulating the receptor’s activity. This interaction is characterized by an IC50 value of 2.5 nM, indicating its high potency . This compound does not significantly affect nuclear receptor corepressor (NCoR) binding but moderately decreases SMRT binding to RAR, antagonizing agonist-induced coactivator (CoA) recruitment .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to block the differentiation effects of all-trans retinoic acid (ATRA) metabolites on NB4 promyelocytic leukemia cells via the RARα signaling pathway . This inhibition affects the expression of maturation-specific cell surface markers and the reorganization of nuclear bodies, demonstrating its impact on cell signaling and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the RARα receptor, preventing the recruitment of coactivators and thereby inhibiting the receptor’s activity . This inhibition leads to a decrease in the transcription of target genes regulated by RARα, affecting various cellular processes. Additionally, this compound’s selective antagonism of RARα plays a role in blocking the differentiation of leukemia cells induced by ATRA metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, influenced by its stability and degradation. This compound is stable when stored at -20°C and maintains its potency over extended periods . Long-term studies have shown that this compound can sustain its inhibitory effects on RARα activity, leading to prolonged changes in cellular function and gene expression . The degradation of this compound over time can reduce its efficacy, necessitating careful handling and storage to preserve its activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits RARα activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in normal cellular functions and potential toxicity to specific tissues . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. As a retinoic acid receptor antagonist, this compound affects the metabolism of retinoic acid and its derivatives . This interaction can influence metabolic flux and metabolite levels, impacting various physiological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . This compound’s distribution is influenced by its physicochemical properties, including its solubility and molecular weight, which determine its ability to traverse cellular membranes and reach its target sites .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with the RARα receptor . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments. The precise subcellular distribution of this compound can influence its efficacy in modulating RARα activity and affecting cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BMS614 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo naftaleno, la introducción del grupo quinolina y el acoplamiento final con ácido benzoico. Las condiciones de reacción típicamente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y requieren un control cuidadoso de la temperatura y el pH para asegurar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr el nivel de pureza deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

BMS614 se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar los derivados de quinolina correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en las porciones de quinolina y naftaleno.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes y nucleófilos bajo condiciones controladas.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinolina y naftaleno, que pueden utilizarse posteriormente en diferentes estudios químicos y biológicos .

Comparación Con Compuestos Similares

Compuestos similares

BMS-195614: Otro nombre para BMS614, con propiedades y aplicaciones idénticas.

BMS-195615: Un compuesto similar con ligeras variaciones estructurales, lo que lleva a una selectividad y potencia diferentes.

BMS-195616: Otro análogo con modificaciones en la porción de quinolina, que afecta su actividad biológica.

Unicidad

This compound es único debido a su alta selectividad y potencia como antagonista del receptor alfa del ácido retinoico. Su capacidad para inhibir selectivamente este receptor lo convierte en una herramienta valiosa en la investigación y en potenciales aplicaciones terapéuticas, lo que lo distingue de otros compuestos similares .

Propiedades

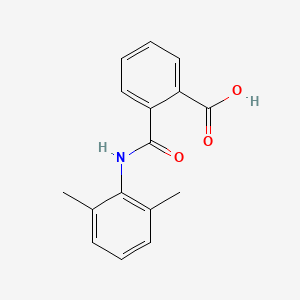

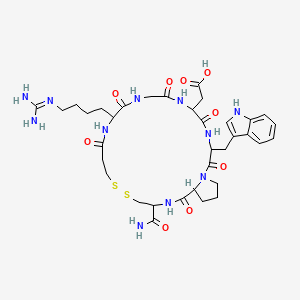

IUPAC Name |

4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O3/c1-29(2)14-13-23(21-15-19-5-3-4-6-26(19)30-17-21)24-16-20(9-12-25(24)29)27(32)31-22-10-7-18(8-11-22)28(33)34/h3-13,15-17H,14H2,1-2H3,(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLMBRZXZDAQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC5=CC=CC=C5N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101123381 | |

| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182135-66-6 | |

| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182135-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

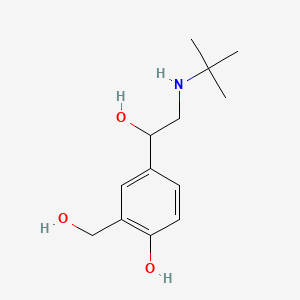

![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B1663647.png)